Cas no 2034575-64-7 (3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine)

3-Chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group and a piperidinyloxy linker, further modified by a 5-methylthiophene-2-sulfonyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both sulfonyl and ether functionalities enhances its versatility for further derivatization. Its well-defined molecular architecture may contribute to selective binding interactions in drug discovery applications. The compound's stability and synthetic accessibility make it a valuable candidate for research in pharmaceutical development, particularly in targeting enzyme inhibition or receptor modulation.
3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine structure
2034575-64-7 structure
Product Name:3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine
CAS No:2034575-64-7
MF:C15H17ClN2O3S2
MW:372.890080213547
CID:5337434
Update Time:2025-06-26

3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
    • 3-chloro-4-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyridine
    • 3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine
    • Inchi: 1S/C15H17ClN2O3S2/c1-11-4-5-15(22-11)23(19,20)18-8-2-3-12(10-18)21-14-6-7-17-9-13(14)16/h4-7,9,12H,2-3,8,10H2,1H3
    • InChI Key: VJHAXJHFNJPXJE-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CCCN(C1)S(C1=CC=C(C)S1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 499
  • XLogP3: 3.3
  • Topological Polar Surface Area: 96.1

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Additional information on 3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine

Professional Introduction to 3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine (CAS No. 2034575-64-7)

3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine, identified by its CAS number 2034575-64-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in the development of novel therapeutic agents. The structural features of this molecule, particularly its 3-chloro and 4-oxy substituents, along with the presence of a 5-methylthiophen-2-ylsulfonyl group, contribute to its unique chemical properties and reactivity.

The synthesis and characterization of this compound have been the focus of several research endeavors aimed at exploring its pharmacological profile. The sulfonyl-piperidine moiety is a well-known pharmacophore in drug discovery, often associated with enhanced binding affinity and selectivity towards biological targets. In particular, the 5-methylthiophen-2-yl group introduces a sulfur-rich heterocyclic system, which is frequently found in bioactive molecules due to its ability to form stable interactions with biological macromolecules.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with various biological targets. Studies suggest that the 3-chloro and 4-oxy substituents may play critical roles in modulating the compound's interaction with enzymes and receptors. These insights have guided experimental efforts to optimize the structure for improved efficacy and reduced toxicity.

The pharmaceutical industry has shown considerable interest in derivatives of this compound due to their potential applications in treating a range of diseases. For instance, preliminary studies have indicated that analogs of 3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. Additionally, the sulfonyl-piperidine scaffold is known to be amenable to modifications that can enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

In vitro studies have been conducted to evaluate the biochemical activity of this compound. Notably, researchers have focused on its interaction with proteins involved in signal transduction pathways relevant to inflammatory diseases and neurological disorders. The presence of the 5-methylthiophen-2-yl group has been particularly highlighted as a key factor contributing to its observed bioactivity. This moiety has been shown to engage in hydrogen bonding and π-stacking interactions with target proteins, thereby facilitating tight binding.

The development of new synthetic methodologies has also been a critical aspect of research involving 3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyridine. Efficient synthetic routes are essential for producing sufficient quantities of the compound for both preclinical studies and potential clinical trials. Researchers have leveraged modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations to construct the complex framework of this molecule in a streamlined manner.

One notable feature of this compound is its thermal stability, which has been assessed through differential scanning calorimetry (DSC) and other analytical techniques. The robustness of its structure under various conditions makes it suitable for formulation into pharmaceutical products without significant degradation. This stability is attributed to the strong intermolecular forces present within its molecular architecture, particularly those involving the sulfonyl-piperidine core.

The pharmacokinetic properties of 3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yloxy}pyridine have also been investigated using in vivo models. These studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. The results provide valuable insights into optimizing dosing regimens and minimizing potential side effects. For example, modifications to the 3-chloro substituent have been explored to enhance oral bioavailability while maintaining efficacy.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in evaluating the therapeutic potential of this compound. High-throughput screening (HTS) campaigns have been employed to identify derivatives with enhanced activity against specific disease-related targets. These efforts have yielded promising candidates for further development into novel drugs.

The regulatory landscape for new pharmaceutical agents continues to evolve, necessitating rigorous testing and documentation to ensure safety and efficacy before human use. Preclinical data on 3-chloro-4-{(1-[(5-methylthiophen)-2-ylsulfonyl)piperidin)-3-yloxy}pyridine has been compiled to support regulatory submissions for clinical trials. This includes toxicological studies assessing short-term and long-term exposure effects on various organ systems.

The future direction of research on this compound includes exploring its potential as an intermediate in synthesizing more complex drug candidates. Additionally, advances in biocatalysis and green chemistry may enable more sustainable production methods for 3-chloro-{(1-[(5-methylthiophen)-2-ylsulfonyl)piperidin)-3-yloxy}pyridine, aligning with global efforts toward environmentally responsible drug manufacturing.

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